Cilofexor
Overview
Description
. FXR is a nuclear receptor that plays a crucial role in bile acid metabolism, lipid metabolism, and glucose homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cilofexor is synthesized through a multi-step organic synthesis process. The synthesis involves the formation of the oxazole ring, chlorination, and subsequent coupling reactions to introduce the azetidine and pyridine moieties. The reaction conditions typically include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Cilofexor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the use of nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified and processed to obtain this compound.
Scientific Research Applications
Cilofexor has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying FXR signaling pathways and bile acid metabolism. In biology, it is used to investigate the role of FXR in various cellular processes. In medicine, this compound is being evaluated for its potential therapeutic effects in treating liver diseases such as NAFLD and PSC. In industry, it is used in the development of new drugs targeting FXR.
Mechanism of Action
Cilofexor exerts its effects by binding to and activating the farnesoid X receptor (FXR). This activation leads to the modulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The molecular targets and pathways involved include the regulation of genes involved in bile acid transport, cholesterol metabolism, and glucose production.
Comparison with Similar Compounds
Cilofexor is compared with other FXR agonists such as obeticholic acid (OCA) and elafibranor. While OCA is a steroidal FXR agonist, this compound is nonsteroidal, which may offer advantages in terms of safety and tolerability. Elafibranor, on the other hand, is a dual PPARα/δ agonist with additional metabolic benefits. This compound's uniqueness lies in its selective activation of FXR without the steroid structure, potentially reducing the risk of side effects associated with steroidal compounds.
List of Similar Compounds
Obeticholic Acid (OCA)
Elafibranor
Liraglutide
Semaglutide
Properties
IUPAC Name |
2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSKGLFYQAYZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418274-28-8 | |
Record name | Cilofexor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilofexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CILOFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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